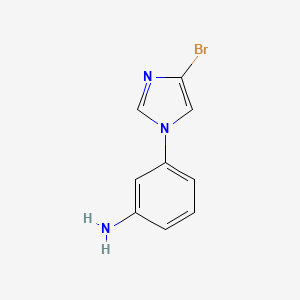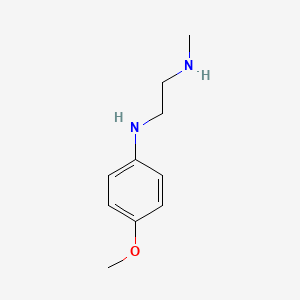
N~1~-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine is an organic compound that features a methoxyphenyl group and a methyl group attached to an ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine typically involves the reaction of 4-methoxybenzaldehyde with methylamine and ethylenediamine under controlled conditions. One common method involves the use of a reductive amination process where the aldehyde group of 4-methoxybenzaldehyde is first converted to an imine intermediate, which is then reduced to the desired amine using a reducing agent such as sodium borohydride .
Industrial Production Methods: In an industrial setting, the production of N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine can undergo various chemical reactions including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imine intermediate can be reduced to form the amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the imine intermediate yields the amine .
Scientific Research Applications
N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethylenediamine backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
- N1-(4-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Comparison: N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine is unique due to its specific combination of a methoxyphenyl group and a methyl group on an ethylenediamine backbone. This structure provides distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the methoxy group can influence the compound’s solubility and its ability to participate in hydrogen bonding .
Properties
CAS No. |
121751-72-2 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N'-(4-methoxyphenyl)-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-11-7-8-12-9-3-5-10(13-2)6-4-9/h3-6,11-12H,7-8H2,1-2H3 |
InChI Key |
SUNOXJQDAYTZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


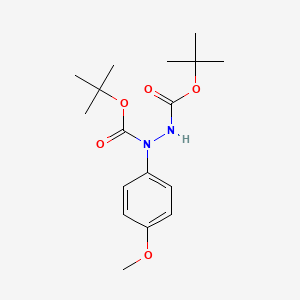

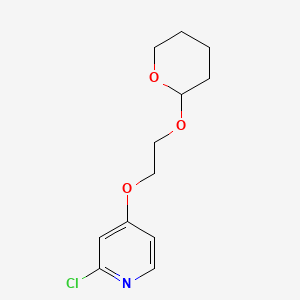
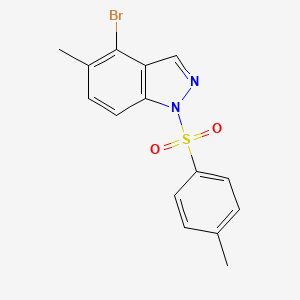
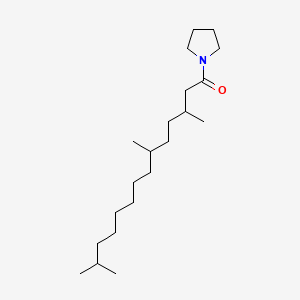
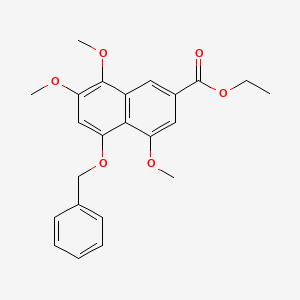
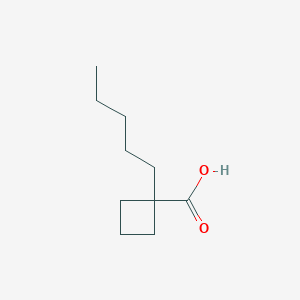
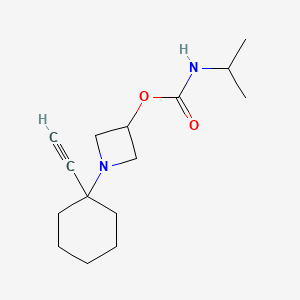
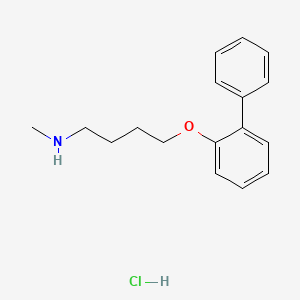
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)
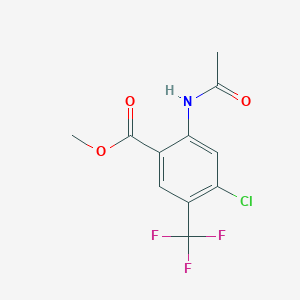
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)
